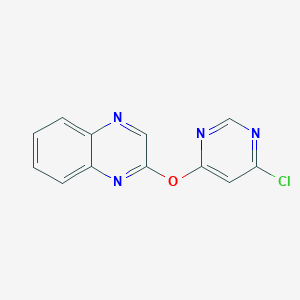

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloropyrimidin-4-yl)oxyquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O/c13-10-5-11(16-7-15-10)18-12-6-14-8-3-1-2-4-9(8)17-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYJLMXADPCDIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=NC=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671824 |

Source

|

| Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-81-2 |

Source

|

| Record name | 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline: A Technical Guide for Drug Discovery Professionals

Abstract

The therapeutic potential of heterocyclic compounds is a cornerstone of modern drug discovery. Within this vast chemical space, quinoxaline and pyrimidine scaffolds have independently given rise to numerous clinically relevant agents. The novel chimeric molecule, 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline, which merges these two privileged pharmacophores, presents a compelling case for in-depth mechanistic investigation. While direct experimental data for this specific entity remains nascent, its structural architecture strongly suggests a mechanism of action centered on kinase inhibition. This technical guide synthesizes current knowledge on related compounds to propose a putative mechanism for this compound and outlines a comprehensive, self-validating experimental strategy to rigorously test this hypothesis. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic promise of this intriguing molecule.

Introduction: The Convergence of Two Pharmacological Powerhouses

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Similarly, the pyrimidine nucleus is a fundamental component of life, forming the basis of nucleobases, and is a common feature in a multitude of approved drugs, particularly in the realm of oncology.[3] The strategic fusion of these two moieties in this compound creates a molecule with significant potential for targeted therapeutic intervention. The presence of a reactive chloropyrimidine group, in particular, points towards a potential for covalent interaction with biological targets, a strategy increasingly employed in the design of potent and selective inhibitors.[4]

A Hypothesized Mechanism of Action: Covalent Kinase Inhibition

Based on a thorough analysis of the structure-activity relationships (SAR) of analogous compounds, we postulate that This compound acts as a covalent inhibitor of one or more protein kinases. This hypothesis is predicated on two key structural features:

-

The Quinoxaline Scaffold: This planar, aromatic system is a common "hinge-binding" motif in many kinase inhibitors. It is capable of forming crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases, providing a strong anchor for the molecule.

-

The 6-Chloro-pyrimidin-4-yloxy Moiety: The chloropyrimidine ring is an electrophilic species. The chlorine atom at the 6-position is susceptible to nucleophilic attack by a suitably positioned cysteine residue within the kinase's active site. This would lead to the formation of a stable, covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition.[4]

This covalent binding mechanism offers several potential advantages, including prolonged duration of action and high potency.

Visualizing the Hypothesized Covalent Inhibition

Caption: Hypothesized covalent binding to a cysteine residue.

A Rigorous Experimental Workflow for Mechanism of Action Elucidation

To systematically validate the proposed mechanism of action, a multi-pronged experimental approach is essential. The following workflow is designed to be self-validating, with each stage providing evidence to support or refute the central hypothesis.

Stage 1: Broad Kinase Profiling

The initial step is to identify the potential kinase targets of this compound.

Experimental Protocol: Kinome-Wide Profiling Assay

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Panel: Utilize a commercial kinome-wide screening panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™) that covers a diverse range of human kinases.

-

Binding Assay: Perform a competition binding assay where the test compound competes with a known ligand for binding to each kinase in the panel.

-

Data Analysis: Quantify the binding affinity (e.g., Kd, Ki) or the percentage of inhibition at a fixed concentration for each kinase.

-

Hit Identification: Identify "hits" as kinases that show significant binding affinity or inhibition.

Expected Outcome: This screen will provide a list of potential kinase targets, narrowing the focus for subsequent, more detailed investigations.

Stage 2: Enzymatic Characterization of Hit Kinases

Once potential targets are identified, the next step is to characterize the inhibitory activity in detail.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Obtain recombinant active forms of the identified hit kinases, their specific peptide or protein substrates, and ATP.

-

Assay Setup: In a multi-well plate format, set up reactions containing the kinase, substrate, ATP, and varying concentrations of this compound.

-

Detection: Utilize a suitable detection method to measure kinase activity, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™), or antibody-based detection of substrate phosphorylation (e.g., ELISA, HTRF®).

-

IC₅₀ Determination: Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each hit kinase.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

| Kinase A | [Data] |

| Kinase B | [Data] |

| Kinase C | [Data] |

Stage 3: Elucidating the Covalent Binding Mechanism

To confirm the hypothesized covalent interaction, several key experiments are required.

Experimental Protocol: Irreversibility and Covalent Adduct Formation

-

Washout Assay (Jump Dilution):

-

Pre-incubate the target kinase with a high concentration of the inhibitor for a defined period.

-

Rapidly dilute the mixture to a concentration well below the IC₅₀.

-

Measure the recovery of kinase activity over time. A lack of recovery suggests irreversible or slowly reversible binding.

-

-

Mass Spectrometry Analysis:

-

Incubate the target kinase with the inhibitor.

-

Digest the protein into peptides using a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Identify the peptide covalently modified by the inhibitor and pinpoint the exact amino acid residue (hypothesized to be cysteine) that has been modified.

-

Visualizing the Experimental Workflow

Caption: A self-validating workflow for MoA elucidation.

Stage 4: Cellular Target Engagement and Functional Consequences

The final stage is to confirm that the compound engages its target in a cellular context and elicits a biological response.

Experimental Protocol: Cell-Based Assays

-

Target Engagement Assay:

-

Select a cell line that expresses the target kinase.

-

Utilize a target engagement assay (e.g., Cellular Thermal Shift Assay (CETSA) or NanoBRET™) to confirm that the compound binds to the target kinase within intact cells.

-

-

Phosphorylation Status of Downstream Substrates:

-

Treat the selected cell line with the inhibitor.

-

Lyse the cells and perform Western blotting to assess the phosphorylation status of known downstream substrates of the target kinase. A decrease in phosphorylation would indicate target inhibition.

-

-

Cellular Phenotypic Assays:

-

Depending on the known function of the target kinase, assess the effect of the inhibitor on relevant cellular processes such as cell proliferation, apoptosis, or migration.

-

Conclusion and Future Directions

The unique hybrid structure of this compound presents a compelling opportunity for the development of a novel therapeutic agent. The hypothesis of covalent kinase inhibition provides a strong, testable framework for elucidating its mechanism of action. The comprehensive experimental workflow detailed in this guide offers a robust and self-validating strategy to not only confirm this hypothesis but also to identify the specific kinase targets and understand the downstream cellular consequences of their inhibition. Successful execution of these studies will be pivotal in unlocking the full therapeutic potential of this promising molecule and guiding its future development.

References

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]

-

Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Pharmacophore. [Link]

-

Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]

-

Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica. [Link]

-

Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The document details the core chemical principles, step-by-step experimental protocols, and in-depth characterization of the target molecule. By elucidating the causality behind experimental choices and grounding the methodology in established chemical literature, this guide serves as a practical and authoritative resource for the synthesis of this and structurally related compounds.

Introduction: The Significance of Quinoxaline-Pyrimidine Hybrids

Quinoxaline and pyrimidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Quinoxaline derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities. Similarly, the pyrimidine nucleus is a cornerstone of many therapeutic agents. The strategic combination of these two pharmacophores into a single molecular entity, such as this compound, offers the potential for novel pharmacological profiles and mechanisms of action. This guide focuses on the practical synthesis of this hybrid molecule, providing a robust foundation for its further investigation and application in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached through a Williamson ether synthesis. This well-established reaction forms an ether linkage by reacting an alkoxide with a suitable organohalide. In this context, the retrosynthetic disconnection points to two primary starting materials: 2-hydroxyquinoxaline (which exists in tautomeric equilibrium with quinoxalin-2(1H)-one) and 4,6-dichloropyrimidine.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis, therefore, involves the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms of 4,6-dichloropyrimidine by the oxygen nucleophile generated from quinoxalin-2(1H)-one. The regioselectivity of this reaction is a key consideration, as 4,6-dichloropyrimidine possesses two reactive sites. Generally, the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C6 position, a preference that can be rationalized by the electronic effects of the ring nitrogen atoms.[3]

Synthesis of Starting Materials

Preparation of Quinoxalin-2(1H)-one

Quinoxalin-2(1H)-one can be synthesized through the condensation of o-phenylenediamine with an α-keto acid, such as glyoxylic acid, or its synthetic equivalents. A common and effective method involves the reaction of o-phenylenediamine with ethyl chloroacetate followed by cyclization.

Diagram 2: Synthesis of Quinoxalin-2(1H)-one

Caption: Workflow for the preparation of the quinoxalinone precursor.

Commercial Availability of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a commercially available reagent and can be procured from various chemical suppliers. Its synthesis typically involves the chlorination of 4,6-dihydroxypyrimidine.

Core Synthesis: this compound

The central transformation in this synthesis is the formation of the ether linkage between the quinoxalinone and dichloropyrimidine moieties. This is achieved via a nucleophilic aromatic substitution reaction.

Reaction Principle and Causality of Experimental Choices

The reaction proceeds by the deprotonation of the N-H proton of quinoxalin-2(1H)-one (which is in tautomeric equilibrium with the O-H of 2-hydroxyquinoxaline) using a suitable base to form the corresponding quinoxalin-2-olate anion. This potent oxygen nucleophile then attacks the electron-deficient pyrimidine ring of 4,6-dichloropyrimidine, displacing one of the chloride ions.

-

Choice of Base: A moderately strong, non-nucleophilic base is required to deprotonate the quinoxalinone without competing in the substitution reaction. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to generate the required nucleophile.

-

Choice of Solvent: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation of the base (K⁺) while not strongly solvating the nucleophile, thus enhancing its reactivity. N,N-Dimethylformamide (DMF) is a common and effective solvent for this purpose.

-

Reaction Temperature: The reaction is typically heated to increase the rate of reaction. A temperature range of 80-120 °C is generally sufficient to drive the reaction to completion in a reasonable timeframe.

Diagram 3: Proposed Reaction Mechanism

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Expanding Therapeutic Landscape of Quinoxaline Derivatives: A Technical Guide to Biological Activity Assessment

Introduction: The Quinoxaline Scaffold - A Cornerstone in Modern Drug Discovery

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of novel therapeutic agents.[1][2] Synthetic quinoxalines are integral to several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show efficacy against certain cancers.[3] The amenability of the quinoxaline core to diverse chemical modifications allows for the fine-tuning of its pharmacological properties, leading to the discovery of potent anticancer, antiviral, antimicrobial, neuroprotective, anti-inflammatory, and antioxidant agents.[1][2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of novel quinoxaline derivatives, detailing the experimental methodologies and mechanistic principles that underpin their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[1][3][5] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells.

A. Mechanism of Action: Inhibition of Kinases and Topoisomerases & Induction of Apoptosis

A primary anticancer mechanism of many quinoxaline derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[3] Specifically, they have been shown to be competitive inhibitors of the ATP-binding site of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][6] By blocking these kinases, quinoxaline compounds can disrupt downstream signaling pathways essential for tumor growth and angiogenesis.

Another significant mechanism is the inhibition of topoisomerase II (Topo II), an enzyme vital for DNA replication and chromosome segregation.[7] Certain quinoxaline derivatives can stabilize the Topo II-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis.[8]

The induction of apoptosis, or programmed cell death, is a key outcome of the anticancer activity of many quinoxalines.[9] This is often achieved through the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[8][9]

Signaling Pathway: Quinoxaline-Induced Apoptosis

The following diagram illustrates a generalized pathway by which quinoxaline derivatives can induce apoptosis in cancer cells through the inhibition of Topoisomerase II and modulation of key apoptotic proteins.

Caption: Workflow for antimicrobial activity assessment of quinoxalines.

B. Data Presentation: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [10] |

| Compound 3c | Escherichia coli | 8 | [10] |

| Compound 10 | Candida albicans | 16 | [10] |

| Aspergillus flavus | 16 | [10] | |

| Quinoxalinyl Chalcone | Staphylococcus aureus | 2.57 | [11] |

| Compound N-05 | Nocardia brasiliensis | <1 | [12] |

| Compound N-09 | Nocardia brasiliensis | <1 | [12] |

| Compound N-11 | Nocardia brasiliensis | <1 | [12] |

| Compound N-13 | Nocardia brasiliensis | <1 | [12] |

C. Experimental Protocols

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly onto an agar plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the quinoxaline compound and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition around each disc.

This method determines the minimum concentration of a compound that inhibits visible microbial growth.

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate under suitable conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Antiviral Activity: Combating Viral Infections

Quinoxaline derivatives have shown promise as antiviral agents against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and influenza viruses. [2][13][14]

A. Mechanism of Action: Diverse Antiviral Strategies

The antiviral mechanisms of quinoxalines are target-specific. Some derivatives inhibit viral enzymes such as reverse transcriptase, which is crucial for the replication of retroviruses like HIV. [2]Others have been shown to interfere with the interaction between viral proteins and host cell components, such as the disruption of the dsRNA-NS1A protein interaction in influenza A virus. [15]

B. Data Presentation: In Vitro Antiviral Activity

The following table summarizes the antiviral activity of selected quinoxaline derivatives, expressed as EC50 (the concentration that reduces viral replication by 50%) or IC50 values.

| Compound ID | Virus | Assay | EC50/IC50 (µM) | Reference |

| Compound 1a | HCMV | Plaque Reduction | <0.05 | [14] |

| Compound 20 | HCMV | Plaque Reduction | <0.05 | [14] |

| Compound 16 | HCV | Subgenomic Replication | 7.5 | [2] |

| Compound 35 | Influenza A | FP Assay (NS1A) | 6.2 | [15] |

| Compound 44 | Influenza A | FP Assay (NS1A) | 3.5 | [15] |

| Compound 29 | SARS-CoV-2 | Cell Viability Assay | 9.3 |

C. Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus.

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cells with a known amount of virus for a short period to allow for adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the quinoxaline derivative.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the control and determine the EC50 value.

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoxaline derivatives have demonstrated neuroprotective effects by mitigating oxidative stress, inflammation, and excitotoxicity in neuronal cells. [4][5][16]

A. Mechanism of Action: Combating Neuronal Stress

The neuroprotective effects of quinoxalines are often attributed to their antioxidant and anti-inflammatory properties. [4][16]They can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage to neurons. [4]Additionally, some derivatives can modulate signaling pathways involved in neuroinflammation and apoptosis. For instance, certain 6-aminoquinoxaline derivatives have been shown to activate reticulum endoplasmic ryanodine receptor channels, contributing to their neuroprotective action. [17]

B. Data Presentation: In Vitro Neuroprotective Activity

The following table shows the neuroprotective effects of selected quinoxaline derivatives in a PC12 cell line model of neuronal damage.

| Compound ID | Neurotoxic Insult | Outcome | Reference |

| QX-4 | Aβ-induced toxicity | Enhanced neuronal viability, decreased ROS | [4][16] |

| QX-6 | Aβ-induced toxicity | Enhanced neuronal viability, decreased ROS | [4][16] |

| MPAQ | Spontaneous degeneration | Substantial protection of dopaminergic neurons | [5] |

| PAQ (4c) | Cellular PD models | Attenuated neurodegeneration | [17] |

| Compound 1 | H₂O₂-induced oxidative damage | Rescued cell viability, stabilized mitochondrial membrane potential | [18] |

C. Experimental Protocol: Neuroprotection in PC12 Cells

The PC12 cell line is a common model for studying neuronal differentiation and neurotoxicity.

-

Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using nerve growth factor (NGF).

-

Induction of Neuronal Damage: Induce neurotoxicity using agents like β-amyloid peptide (for Alzheimer's models) or 6-hydroxydopamine (6-OHDA) or H₂O₂ (for Parkinson's and oxidative stress models). [4][18]* Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative before, during, or after the neurotoxic insult.

-

Assessment of Neuroprotection: Evaluate cell viability using the MTT assay and measure markers of oxidative stress (e.g., intracellular ROS levels) and apoptosis.

V. Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are underlying factors in many chronic diseases. Quinoxaline derivatives have shown potential as both anti-inflammatory and antioxidant agents. [19][20][21]

A. Mechanism of Action: Quenching Inflammation and Radicals

The anti-inflammatory activity of quinoxalines can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), particularly COX-2. [6][22]Their antioxidant activity stems from their ability to scavenge free radicals, such as the DPPH radical, and chelate metal ions. [23][21]

B. Data Presentation: Anti-inflammatory and Antioxidant Activity

| Compound ID | Assay | Activity | IC50/ED50 | Reference |

| Compound 11 | COX-2 Inhibition | Anti-inflammatory | 0.62 µM | [6][22] |

| Compound 13 | COX-2 Inhibition | Anti-inflammatory | 0.46 µM | [6][22] |

| Compound 3 | Carrageenan-induced paw edema | Anti-inflammatory | > Diclofenac | [24] |

| Compound 10 | Carrageenan-induced paw edema | Anti-inflammatory | > Diclofenac | [24] |

| Compound 1G | DPPH Radical Scavenging | Antioxidant | > Ascorbic Acid | [23] |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | DPPH Radical Scavenging | Antioxidant | High Potential | [25][26] |

C. Experimental Protocols

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Dosing: Administer the quinoxaline derivative or a reference drug (e.g., indomethacin) to rats.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition compared to the control group.

This in vitro assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reaction Mixture: Mix various concentrations of the quinoxaline compound with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Perspectives

The diverse biological activities of novel quinoxaline derivatives underscore their immense therapeutic potential. The ability to systematically modify the quinoxaline scaffold allows for the generation of compounds with enhanced potency and selectivity for a wide range of biological targets. This guide has provided a comprehensive overview of the key biological activities of these compounds, along with detailed experimental protocols for their evaluation. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design and synthesis of new quinoxaline derivatives will undoubtedly continue to be a fruitful area of research, paving the way for the development of next-generation therapeutics to address unmet medical needs.

References

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. [Link]

-

In vitro antioxidant potential study of some synthetic quinoxalines. Bangladesh Medical Research Council Bulletin. [Link]

-

Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. NIH. [Link]

-

The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. ResearchGate. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

-

In vitro antioxidant potential study of some synthetic quinoxalines. PubMed. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. PMC. [Link]

-

New Quinoxalinyl Chalcone Derivatives: Search for Potent Antimicrobial Agents. Hilaris Publisher. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC. [Link]

-

Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. ResearchGate. [Link]

-

Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. PMC. [Link]

-

New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. PubMed. [Link]

-

A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. [Link]

-

Percent anti-inflammatory activity of the tested compounds (carrageenan-induced paw odema test in rats). ResearchGate. [Link]

-

Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. ResearchGate. [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. [Link]

-

Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Publishing. [Link]

-

Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

-

Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed. [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. PMC. [Link]

-

Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells. PMC. [Link]

-

Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. ResearchGate. [Link]

-

IC50 distribution between cell lines. ResearchGate. [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Investigating the Anti-Inflammatory Potential of SLC-0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase-Mediated Inflammatory Pathways in a Carrageenan-Induced Rat Model. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journalajrb.com [journalajrb.com]

- 17. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsonline.com [ijpsonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. banglajol.info [banglajol.info]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline, a heterocyclic compound of interest in medicinal chemistry. By integrating foundational chemical principles with an analysis of its constituent pharmacophores—the quinoxaline and chloropyrimidine moieties—this document offers insights into its synthesis, structural characteristics, and potential as a scaffold for drug discovery.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound brings together two well-established heterocyclic systems: quinoxaline and pyrimidine. Quinoxaline, a fusion of benzene and pyrazine rings, is a core component of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] Similarly, the pyrimidine ring is a fundamental unit in nucleic acids and is a key structural motif in many approved drugs. The strategic combination of these two scaffolds, linked by an ether bridge, presents a unique chemical entity with the potential for novel biological activities. The presence of a reactive chlorine atom on the pyrimidine ring further enhances its utility as a versatile intermediate for the synthesis of diverse derivatives.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.

Chemical Structure

The structural representation of this compound is depicted below, illustrating the connectivity of the quinoxaline and 6-chloropyrimidine rings through an oxygen atom.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: To a solution of 2-hydroxyquinoxaline (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a suitable base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) is added portion-wise at room temperature. The mixture is stirred to facilitate the formation of the corresponding quinoxalin-2-olate salt.

-

Nucleophilic Substitution: 4,6-Dichloropyrimidine (1 equivalent) is then added to the reaction mixture.

-

Reaction Progression: The mixture is heated to an elevated temperature (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

The rationale for this proposed synthesis lies in the activation of the pyrimidine ring towards nucleophilic attack by the electron-withdrawing nitrogen atoms, and the enhanced nucleophilicity of the 2-hydroxyquinoxaline upon deprotonation by a base.

Spectroscopic Characterization (Predicted)

1H NMR:

-

Quinoxaline Protons: A complex multiplet system in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring of the quinoxaline moiety.

-

Pyrimidine Protons: Two singlets or doublets in the aromatic region, one for the proton at the 2-position and one for the proton at the 5-position of the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage.

13C NMR:

-

Multiple signals in the aromatic region (δ 110-165 ppm) corresponding to the carbon atoms of the quinoxaline and pyrimidine rings. The carbon atoms attached to nitrogen and the chlorine-bearing carbon would exhibit characteristic chemical shifts.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (258.67 g/mol ). The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for C=N stretching vibrations within the quinoxaline and pyrimidine rings (around 1620-1500 cm⁻¹). [2]* C-O-C stretching vibrations of the ether linkage would appear in the region of 1250-1050 cm⁻¹.

-

Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

-

The C-Cl stretching vibration would likely be found in the fingerprint region (below 800 cm⁻¹).

Potential Biological Activities and Mechanism of Action

The biological potential of this compound can be inferred from the known activities of its constituent chemical classes.

Kinase Inhibition: A Promising Avenue

Quinoxaline derivatives are well-documented as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. [3][4]The planar aromatic structure of the quinoxaline ring system allows it to interact with the ATP-binding pocket of kinases. [5]The pyrimidine moiety is also a common feature in many kinase inhibitors. Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Caption: Potential mechanism of action via kinase inhibition.

Antimicrobial and Antiviral Potential

Both quinoxaline and pyrimidine derivatives have demonstrated significant antibacterial, antifungal, and antiviral activities. [6][7]The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, and the overall planar structure can facilitate intercalation with microbial DNA or interaction with essential enzymes. The presence of the chlorine atom can also contribute to the antimicrobial activity.

Future Directions and Applications in Drug Discovery

This compound represents a valuable scaffold for the development of novel therapeutic agents. The reactive chlorine atom provides a handle for further chemical modifications, allowing for the generation of a library of derivatives with diverse biological activities.

Key areas for future investigation include:

-

Synthesis and Characterization: The development and validation of a robust synthetic protocol and full spectroscopic characterization of the compound.

-

Biological Screening: Comprehensive screening against a panel of protein kinases, as well as various bacterial, fungal, and viral strains to identify its primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a series of analogs by modifying the quinoxaline and pyrimidine rings to understand the structural requirements for optimal activity.

-

In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.

Conclusion

This compound is a chemically intriguing molecule that combines the privileged structures of quinoxaline and pyrimidine. While specific experimental data for this compound is limited, its structural features and the known biological activities of its constituent moieties suggest significant potential in the field of drug discovery, particularly as a kinase inhibitor or an antimicrobial agent. Further research is warranted to fully elucidate its chemical and biological properties and to explore its therapeutic applications.

References

-

Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 368-382.

-

Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Molecular Diversity.

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1343.

-

Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. Mini-Reviews in Medicinal Chemistry, 16(14), 1149-1165.

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382.

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 108-128.

-

IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. ResearchGate.

-

Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. Photochemical & Photobiological Sciences, 13(11), 1563-1571.

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 60(4), 604-610.

-

(a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of synthons A, B, C and D. ResearchGate.

-

Quinoxaline(91-19-0) IR Spectrum. ChemicalBook.

-

Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Organic Chemistry, 26(18), 1736-1767.

-

Targeted suppression of oral squamous cell carcinoma by pyrimidine-tethered quinoxaline derivatives. RSC Advances, 13(28), 19353-19359.

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(59), 37536-37544.

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4969-4972.

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 14(1), 188-197.

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(19), 6931.

-

Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Bentham Science.

-

Quinoxaline | C8H6N2 | CID 7045. PubChem.

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 47-71.

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 12(43), 28221-28241.

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784.

Sources

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijpsr.com [ijpsr.com]

- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline belongs to a class of compounds featuring a quinoxaline core linked to a pyrimidine ring via an ether linkage. Both quinoxaline and pyrimidine moieties are considered "privileged scaffolds" in drug discovery, as they are recurring structural motifs in a multitude of biologically active compounds.[1][2] Quinoxaline derivatives are known for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2] Similarly, the pyrimidine ring is a cornerstone of nucleobases and is found in numerous therapeutic agents.[3] The combination of these two pharmacophores in this compound suggests a high potential for biological activity, making its unambiguous structural characterization paramount for any research and development endeavor.

Spectroscopic techniques are indispensable for the structural verification of synthesized organic molecules.[4] This guide will delve into the predicted ¹H NMR, ¹³C NMR, MS, and IR spectra of the title compound, offering a detailed interpretation of its key spectral features.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline and pyrimidine rings.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | s | 1H | H-2' |

| ~8.10 | d | 1H | H-5 |

| ~7.85 | d | 1H | H-8 |

| ~7.65 | t | 1H | H-6 |

| ~7.50 | t | 1H | H-7 |

| ~7.00 | s | 1H | H-5' |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region.

-

Pyrimidine Protons: The pyrimidine ring contains two protons. The proton at the 2'-position (H-2') is expected to appear as a singlet at the most downfield region (~8.70 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. The proton at the 5'-position (H-5') is also predicted to be a singlet at approximately 7.00 ppm.

-

Quinoxaline Protons: The four protons on the benzene ring of the quinoxaline moiety (H-5, H-6, H-7, and H-8) will likely appear as a complex multiplet system. Typically, H-5 and H-8 are found at a more downfield position (~8.10-7.85 ppm) compared to H-6 and H-7 (~7.65-7.50 ppm). The expected multiplicities are doublets for H-5 and H-8, and triplets for H-6 and H-7, arising from coupling with their respective neighbors.

dot graph "1H_NMR_Assignments" { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#5F6368"]; "Molecule" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1065484-81-2&t=l", label=""]; "H-2'" [pos="2.5,1.5!", fontcolor="#EA4335"]; "H-5'" [pos="2.5,-1.5!", fontcolor="#FBBC05"]; "H-5" [pos="-2.5,1.5!", fontcolor="#4285F4"]; "H-8" [pos="-2.5,-1.5!", fontcolor="#34A853"]; "H-6" [pos="-3.5,0.5!", fontcolor="#202124"]; "H-7" [pos="-3.5,-0.5!", fontcolor="#5F6368"]; "Molecule" -- "H-2'" [label="~8.70 ppm (s)"]; "Molecule" -- "H-5'" [label="~7.00 ppm (s)"]; "Molecule" -- "H-5" [label="~8.10 ppm (d)"]; "Molecule" -- "H-8" [label="~7.85 ppm (d)"]; "Molecule" -- "H-6" [label="~7.65 ppm (t)"]; "Molecule" -- "H-7" [label="~7.50 ppm (t)"]; } caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~165.0 | C-4' |

| ~162.0 | C-2' |

| ~160.0 | C-6' |

| ~155.0 | C-2 |

| ~142.0 | C-8a |

| ~141.0 | C-4a |

| ~130.0 | C-6 |

| ~129.5 | C-7 |

| ~128.0 | C-5 |

| ~127.0 | C-8 |

| ~118.0 | C-3 |

| ~110.0 | C-5' |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly influenced by the electronegative nitrogen atoms and the chlorine substituent. The carbon bearing the oxygen (C-4') is expected at a very downfield position (~165.0 ppm). The other pyrimidine carbons (C-2', C-6', and C-5') are also predicted to be in the downfield region.

-

Quinoxaline Carbons: The carbon atoms of the quinoxaline ring will have characteristic chemical shifts. The carbons directly attached to nitrogen (C-2 and C-8a) and the bridgehead carbon (C-4a) will appear at lower field strengths. The carbon attached to the ether oxygen (C-2) is expected around 155.0 ppm. The remaining benzene ring carbons (C-5, C-6, C-7, C-8) will have shifts in the typical aromatic region of 127-130 ppm. The carbon at position 3 is expected to be more upfield.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to determine its molecular weight.

Predicted Mass Spectrum Data

| m/z | Ion |

| 258/260 | [M]⁺˙ (Molecular Ion) |

| 145 | [Quinoxalin-2-yloxy]⁺ |

| 114/116 | [6-Chloro-pyrimidin-4-yl]⁺ |

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak [M]⁺˙ at m/z 258. A key feature will be the isotopic pattern of the chlorine atom. There will be a second peak at m/z 260, with an intensity of approximately one-third of the m/z 258 peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Fragmentation of the molecular ion is likely to occur at the ether linkage, which is the most labile bond. This would lead to two major fragment ions: one corresponding to the quinoxalin-2-yloxy cation at m/z 145, and the other corresponding to the 6-chloro-pyrimidin-4-yl cation, which would also exhibit the characteristic chlorine isotopic pattern at m/z 114 and 116.

dot digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Predicted fragmentation pathway of this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | C=N stretching (quinoxaline & pyrimidine) |

| 1550-1450 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Asymmetric C-O-C (ether) stretch |

| 1100-1000 | Medium | Symmetric C-O-C (ether) stretch |

| 850-750 | Strong | C-Cl stretch |

| 800-700 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

-

Aromatic C-H Stretching: A series of medium intensity bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the quinoxaline and pyrimidine rings.

-

C=N and C=C Stretching: Strong absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ will be indicative of the C=N and C=C stretching vibrations within the aromatic heterocyclic rings.[5]

-

C-O-C Ether Stretching: The presence of the ether linkage will be confirmed by strong bands corresponding to the asymmetric and symmetric C-O-C stretching vibrations, typically found in the 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively.

-

C-Cl Stretching: A strong band in the 850-750 cm⁻¹ region is anticipated for the C-Cl stretching vibration.

-

Aromatic C-H Bending: Strong absorptions in the 800-700 cm⁻¹ range will be due to the out-of-plane bending of the C-H bonds on the substituted benzene ring.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, along with their detailed interpretations, offer a valuable resource for the identification and structural verification of this compound. While this guide is based on computational predictions, it establishes a solid foundation for researchers and drug development professionals working with this and structurally related molecules. Experimental verification of these predicted data will be a crucial next step in fully characterizing this promising heterocyclic scaffold.

References

-

Birajdar, S. S., et al. "Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives." International Journal of Pharmaceutical Sciences and Research, vol. 13, no. 10, 2022, pp. 4244-4253. [Link]

- Sharma, R., et al. "Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities." Mini-Reviews in Medicinal Chemistry, vol. 22, no. 6, 2022, pp. 930-958.

- ChemDraw. PerkinElmer Informatics. (Used for chemical structure drawing and NMR prediction).

-

NMRDB.org. (Used for NMR prediction). [Link]

-

mzCloud. (Used for Mass Spectrometry prediction). [Link]

-

Cheminfo. (Used for IR prediction). [Link]

-

PubChem. National Center for Biotechnology Information. (Database for chemical information). [Link]

-

Scientific Instrument Services. Mass Spectrum Generator. [Link]

-

MolView. (Used for 3D molecular modeling). [Link]

- Taylor, R. D., et al. "The Pyrimidine Ring System." Comprehensive Organic Chemistry II, edited by Paul Knochel and Gary A. Molander, vol. 5, Elsevier, 2014, pp. 589-661.

-

Cheeseman, G. W. H., et al. "The infrared spectra of polycyclic heteroaromatic compounds. Part II. Quinoxaline-2,3-diones." Journal of the Chemical Society (Resumed), 1961, pp. 3764-3768. [Link]

- Sangeetha, J., et al. "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal." Oriental Journal of Chemistry, vol. 31, no. 1, 2015, pp. 431-438.

- El-Hawash, S. A., et al. "Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines." Pharmazie, vol. 54, no. 11, 1999, pp. 808-13.

-

PJSIR. "STUDIES ON HETEROCYCLICS Part III. The IR Spectra of Some Quinoxaline N-oxides." Pakistan Journal of Scientific and Industrial Research. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

Foreword: The Logic of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as a fertile ground for the development of novel therapeutics. The 2-(6-chloro-pyrimidin-4-yloxy)-quinoxaline scaffold has emerged as one such framework, particularly in the realm of kinase inhibition. This guide provides an in-depth exploration of its probable origins, synthesis, and the underlying structure-activity relationships that confer its biological activity. While a singular, seminal publication marking its discovery is not readily apparent, its chemical logic can be deconstructed by examining the vast body of research on related heterocyclic compounds.

Deconstructing the Core: A Synthesis of Known Pharmacophores

The rationale behind the design of the this compound scaffold can be inferred from the well-established roles of its constituent parts: the quinoxaline and the 6-chloropyrimidine moieties.

-

The Quinoxaline Moiety: Quinoxaline, a fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its planar, aromatic nature allows for significant van der Waals and pi-stacking interactions within the binding sites of proteins. Quinoxaline derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][3][4] In the context of kinase inhibition, the quinoxaline core often serves as a scaffold to orient other functional groups towards key amino acid residues in the ATP-binding pocket.

-

The 6-Chloro-pyrimidine Moiety: Pyrimidines are another class of heterocycles that are central to numerous biological processes. The 4,6-dichloropyrimidine starting material is a versatile building block in organic synthesis. The chlorine atom at the 6-position is a key feature. It is an electron-withdrawing group that can modulate the electronic properties of the entire molecule. More importantly, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the covalent modification of target proteins, particularly those with a suitably positioned cysteine residue.[5] This covalent binding can lead to irreversible inhibition and prolonged pharmacological effects.

The ether linkage between these two moieties provides a flexible yet stable connection, allowing the two ring systems to adopt an optimal conformation for binding.

A Plausible Synthetic Pathway

While the exact initial synthetic route is not explicitly documented in a single source, a robust and reproducible synthesis can be proposed based on established chemical principles. The following protocol outlines a likely method for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-hydroxyquinoxaline and 4,6-dichloropyrimidine.

Materials:

-

2-Hydroxyquinoxaline (1.0 eq)

-

4,6-Dichloropyrimidine (1.1 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Column chromatography apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a solution of 2-hydroxyquinoxaline (1.0 eq) in DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes to form the corresponding potassium salt.

-

Nucleophilic Substitution: To the reaction mixture, add 4,6-dichloropyrimidine (1.1 eq).

-

Reaction Progression: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Proposed synthetic scheme for this compound.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers multiple points for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. The following table summarizes key hypothetical modifications and their likely impact.

| Position of Modification | Moiety | Type of Modification | Predicted Impact on Activity | Rationale |

| Quinoxaline Ring | C5, C6, C7, C8 | Introduction of small alkyl or alkoxy groups | Potential to improve potency and selectivity | These modifications can probe additional hydrophobic pockets in the target's binding site and modulate the electronic properties of the ring system. |

| Quinoxaline Ring | C5, C6, C7, C8 | Introduction of polar groups (e.g., -OH, -NH2) | May improve solubility but could decrease cell permeability | Balancing solubility and permeability is a critical aspect of drug design. |

| Pyrimidine Ring | C2 | Substitution with small amines | Can form additional hydrogen bonds | This position is often a key interaction point in the hinge region of kinases. |

| Pyrimidine Ring | C5 | Substitution with halogens (e.g., F, Br) | May enhance binding affinity | Halogen bonding is an increasingly recognized interaction in drug design. |

| Pyrimidine Ring | C6-Chloro | Replacement with other leaving groups | Modulate covalent binding reactivity | A less reactive group could lead to reversible inhibition, while a more reactive one could increase the rate of covalent bond formation. |

| Pyrimidine Ring | C6-Chloro | Replacement with non-leaving groups (e.g., methyl, amino) | Abolish covalent binding, converting the inhibitor to a reversible one | This would be a key modification to study the importance of covalent inhibition for the scaffold's activity. |

Mechanism of Action: A Focus on Kinase Inhibition

Given the prevalence of both quinoxaline and pyrimidine moieties in known kinase inhibitors, it is highly probable that the this compound scaffold exerts its biological effects through the inhibition of one or more protein kinases. The general mechanism of action for a covalent kinase inhibitor based on this scaffold would likely involve the following steps:

-

Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of the kinase. The quinoxaline and pyrimidine rings would form key hydrogen bonds and hydrophobic interactions with the hinge region and other residues.

-

Covalent Bond Formation: A nearby cysteine residue in the kinase's active site would then act as a nucleophile, attacking the electron-deficient C6 position of the pyrimidine ring. This results in the displacement of the chlorine atom and the formation of a permanent, covalent bond between the inhibitor and the kinase.

-

Irreversible Inhibition: This covalent modification permanently blocks the ATP-binding site, leading to irreversible inhibition of the kinase's activity.

Caption: Potential mechanism of action via kinase signaling pathway inhibition.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutics, particularly in the area of oncology. Its modular nature allows for extensive synthetic elaboration, and the presence of a reactive chloropyrimidine moiety offers the potential for potent and irreversible inhibition of target kinases. Future research in this area will likely focus on:

-

Target Identification: Elucidating the specific kinase or kinases that are most potently inhibited by this scaffold.

-

SAR Expansion: Synthesizing and testing a broader range of derivatives to build a more comprehensive understanding of the structure-activity relationships.

-

In Vivo Evaluation: Assessing the efficacy and safety of optimized analogs in preclinical models of disease.

This in-depth guide provides a foundational understanding of the this compound scaffold, from its likely conceptual origins to its potential as a platform for future drug discovery efforts.

References

-

Alayyaf, A. A., Alamary, A. S., Islam, M. S., Ali, M., & Nafie, M. S. (2025). Indenoquinoxaline‐Based Spiro‐Heterocycles: Synthesis, Structural Characterization, MEDT Study, and Dual Inhibition of Kinase‐Related Enzymes EGFR and VEGFR2. Chemistry & Biodiversity. [Link]

-

Ali, M. A., Ismail, N. H., Choon, T. S., & Wei, A. C. (2021). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Molecules, 26(16), 4966. [Link]

-

Asif, M. (2022). A review on biological activities of quinoxaline derivatives. Oriental Journal of Chemistry, 38(4), 846-866. [Link]

-

Chauhan, A., & Kumar, R. (2020). Quinoxaline as a potent heterocyclic moiety. SlideShare. [Link]

-

Dar, A. A., & Shamsuzzaman. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(3), 166-193. [Link]

-

El-Sayed, M. A. A., & Abdel-Aziz, M. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Future Medicinal Chemistry, 16(2), 113-132. [Link]

-

Mamedov, V. A., & Kalinina, N. A. (2013). Progress in Quinoxaline Synthesis (Part 2). Progress in Heterocyclic Chemistry, 25, 47-87. [Link]

-

Moody, C. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(14), 9694-9711. [Link]

-

Singh, P., & Kumar, A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-20. [Link]

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxaline as a potent heterocyclic moiety | PDF [slideshare.net]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Preliminary Cytotoxicity Screening of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is a technical guide intended for research professionals. The protocols and interpretations provided are based on established scientific principles and data from related compounds. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with institutional safety guidelines.

Introduction: The Therapeutic Potential of Quinoxaline-Pyrimidine Hybrids

The fusion of quinoxaline and pyrimidine scaffolds into a single molecular entity, such as 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline, represents a compelling strategy in modern medicinal chemistry. Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Their planar structure allows them to intercalate with DNA, and they are known to inhibit various kinases, making them attractive candidates for cancer therapy. Similarly, the pyrimidine ring is a cornerstone of many therapeutic agents, including several approved anticancer drugs that function as antimetabolites or kinase inhibitors.

The novel compound, this compound, combines these two privileged pharmacophores. The strategic inclusion of a chloro substituent on the pyrimidine ring and the ether linkage to the quinoxaline core are expected to modulate the molecule's electronic and steric properties, potentially enhancing its biological activity and target selectivity. This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound, a critical first step in evaluating its potential as a novel therapeutic agent. We will delve into the rationale behind the experimental design, provide detailed protocols, and discuss the interpretation of potential outcomes.

Part 1: Experimental Design & Rationale

The primary objective of a preliminary cytotoxicity screen is to determine the concentration range at which a compound exhibits cytotoxic effects against a panel of cancer cell lines. This initial assessment helps to identify promising candidates for further development and provides insights into their potential mechanisms of action.

Selection of Cancer Cell Lines

The choice of cell lines is paramount for a meaningful preliminary screen. A diverse panel representing different cancer types is recommended to assess the compound's spectrum of activity. For this guide, we have selected three commonly used and well-characterized human cancer cell lines:

-

A549 (Non-small cell lung cancer): Represents a solid tumor with a well-defined morphology and growth characteristics.

-

MCF-7 (Breast adenocarcinoma): An estrogen receptor-positive cell line widely used in breast cancer research.

-

HeLa (Cervical adenocarcinoma): A robust and highly proliferative cell line, often used as a benchmark in cytotoxicity studies.

Cytotoxicity Assay: The MTT Assay